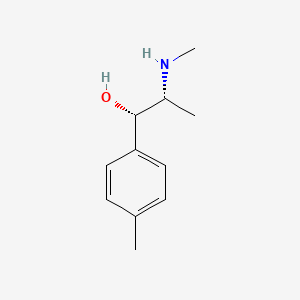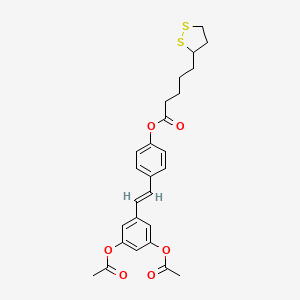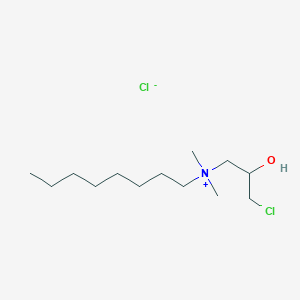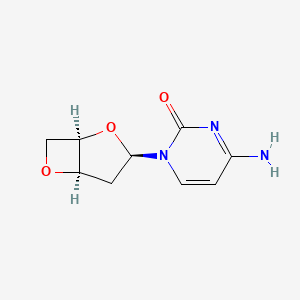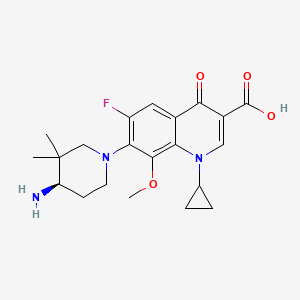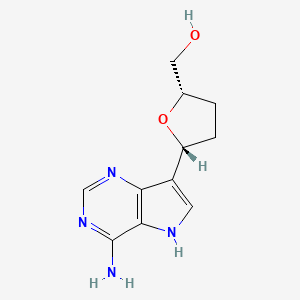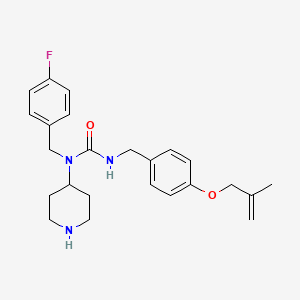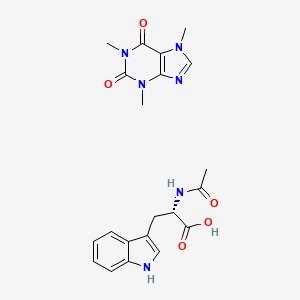
Caffeine N-acetyl-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caffeine N-acetyl-L-tryptophan is a compound that combines the stimulant properties of caffeine with the biochemical significance of N-acetyl-L-tryptophan. Caffeine is a well-known stimulant found in coffee, tea, and various energy drinks, while N-acetyl-L-tryptophan is a derivative of the essential amino acid tryptophan, known for its role in protein synthesis and as a precursor to serotonin and melatonin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Caffeine N-acetyl-L-tryptophan typically involves the acetylation of L-tryptophan followed by its conjugation with caffeine. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is conducted under mild conditions to prevent the degradation of L-tryptophan.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation techniques for the production of L-tryptophan, followed by chemical acetylation and conjugation with caffeine. This method leverages the cost-effectiveness and sustainability of microbial fermentation for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Caffeine N-acetyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acetyl chloride and other acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced forms of the compound.
Applications De Recherche Scientifique
Caffeine N-acetyl-L-tryptophan has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of acetylation and conjugation reactions.
Biology: The compound is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuroprotection and cognitive enhancement.
Industry: It is used in the development of novel pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Caffeine N-acetyl-L-tryptophan involves its interaction with various molecular targets and pathways:
Caffeine: Acts as a central nervous system stimulant by blocking adenosine receptors, leading to increased alertness and wakefulness.
N-acetyl-L-tryptophan: Serves as a precursor to serotonin and melatonin, influencing mood, sleep, and cognitive functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A stimulant that primarily affects the central nervous system.
N-acetyl-L-tryptophan: A derivative of tryptophan with neuroprotective and cognitive-enhancing properties.
L-tryptophan: An essential amino acid involved in protein synthesis and as a precursor to serotonin and melatonin.
Uniqueness
Caffeine N-acetyl-L-tryptophan is unique in that it combines the stimulant effects of caffeine with the biochemical significance of N-acetyl-L-tryptophan. This dual functionality makes it a compound of interest for research in neuroprotection, cognitive enhancement, and potential therapeutic applications.
Propriétés
Numéro CAS |
60364-24-1 |
|---|---|
Formule moléculaire |
C21H24N6O5 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H14N2O3.C8H10N4O2/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);4H,1-3H3/t12-;/m0./s1 |
Clé InChI |
HTWRTVLBVOTBKA-YDALLXLXSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES canonique |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
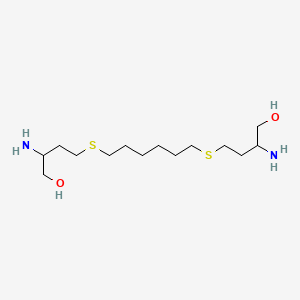
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
